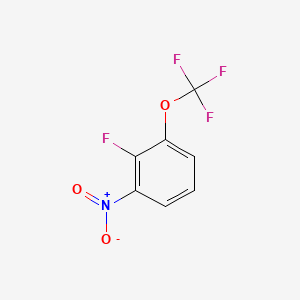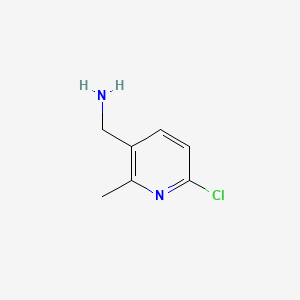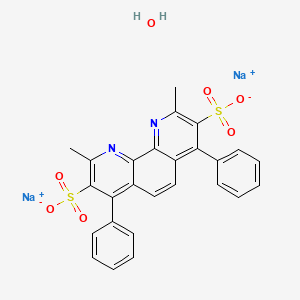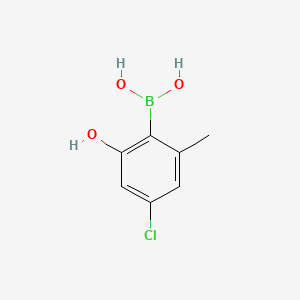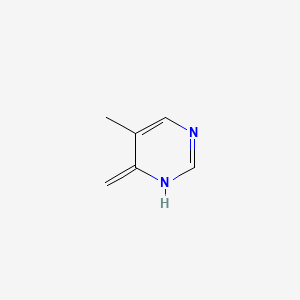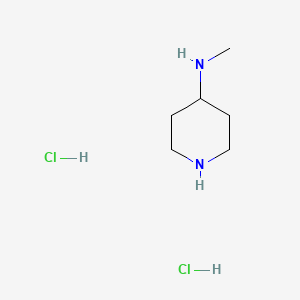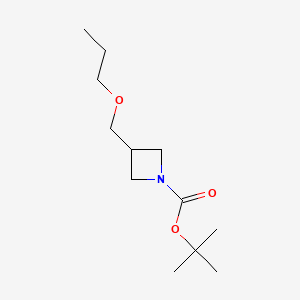
1,3-PROPANE-D6-DITHIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propane-d6-dithiol is a deuterated derivative of 1,3-propanedithiol . It is a colorless liquid with a strong and unpleasant odor . This compound is used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, and as a ligand in coordination chemistry .
Synthesis Analysis
1,3-Propanedithiol can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It is also used in the synthesis of diiron propanedithiolate hexacarbonyl upon reaction with triiron dodecacarbonyl .
Molecular Structure Analysis
The molecular formula of this compound is C3H8S2 . Its molecular weight is 114.27 g/mol . The InChIKey of the compound is ZJLMKPKYJBQJNH-NMFSSPJFSA-N .
Chemical Reactions Analysis
1,3-Propanedithiol is mainly used for the protection of aldehydes and ketones via their reversible formation of dithianes . A prototypical reaction is its formation of 1,3-dithiane from formaldehyde . The reactivity of this dithiane illustrates the concept of umpolung .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.078 g/cm³ . Its melting point is -79 °C and boiling point is 169 °C . It is slightly soluble in water but soluble in all organic solvents .
Applications De Recherche Scientifique
Propriétés chimiques
“1,3-Propane-d6-dithiol” a la formule moléculaire C3H8S2 et un poids moléculaire de 108,226, également connu sous le nom de 1,3-Dimercaptopropane et de Triméthylène dimercaptan .
Préparation de thiocétal et de thioacétal
L'une des principales applications du this compound est son utilisation comme réactif dans la préparation de thiocétal et de thioacétal . Ces composés sont largement utilisés en synthèse organique en raison de leur capacité à protéger les groupes carbonyles.
Agent aromatisant
Le this compound peut également servir d'agent aromatisant . Cependant, les saveurs spécifiques qu'il confère et son utilisation dans les industries alimentaires nécessiteraient des recherches plus approfondies.
Synthèse de dérivés de dithioacétal cyclique
Ce composé est utilisé comme précurseur dans la synthèse de dérivés de dithioacétal cyclique (1,3-dithiane) de composés carbonylés . Ces dérivés ont des applications significatives dans le domaine de la chimie médicinale et de la conception de médicaments.
Science des matériaux
Dans le domaine de la science des matériaux, le this compound pourrait potentiellement être utilisé dans la synthèse de nouveaux matériaux. Cependant, des applications spécifiques dans ce domaine nécessiteraient des recherches plus approfondies .
Chimie analytique
Compte tenu de ses propriétés uniques, le this compound pourrait potentiellement être utilisé en chimie analytique, en particulier en chromatographie . Cependant, des recherches plus approfondies seraient nécessaires pour confirmer cette application.
Mécanisme D'action
Target of Action
1,3-Propane-d6-dithiol, a deuterated derivative of 1,3-propanedithiol, is primarily used as a reagent in organic synthesis . It is known to interact with carbonyl compounds, acting as a protective group for aldehydes and ketones via their reversible formation of dithianes .
Mode of Action
The compound exhibits strong nucleophilic behavior due to the presence of the thiol groups, which can form covalent bonds with electrophiles . This makes it a valuable reagent in organic synthesis, as it can be used to introduce sulfur-containing functional groups into molecules .
Biochemical Pathways
This compound is involved in the synthesis of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds . It can also react with metal ions to form chelate rings .
Pharmacokinetics
As a stable heavy isotope, this compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The compound’s action results in the formation of dithianes from carbonyl compounds, which can be used for protection during organic synthesis . Additionally, it can form chelate rings when reacting with metal ions .
Action Environment
The compound is soluble in water, ethanol, and diethyl ether, and reacts with strong oxidizing agents . Its reactivity and deuterium substitution make it a useful compound in both organic and inorganic chemistry . The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds .
Safety and Hazards
Orientations Futures
1,3-Propane-d6-dithiol has potential applications in various fields. For instance, it has been used in the synthesis of disulfide-reducing agents from serinol and methyl serinol . These agents show greater stability and their reducing capacity is comparable to that of DTT . This suggests that this compound could be used to develop new and efficient reducing agents in the future .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-PROPANE-D6-DITHIOL involves the reaction of 1,3-propanedithiol with deuterium gas in the presence of a catalyst.", "Starting Materials": [ "1,3-propanedithiol", "Deuterium gas", "Catalyst" ], "Reaction": [ "The reaction is carried out in a reactor vessel under controlled conditions of temperature and pressure.", "1,3-propanedithiol is introduced into the reactor vessel along with the catalyst.", "Deuterium gas is then introduced into the reactor vessel and the mixture is heated to a temperature of around 200-250°C.", "The reaction is allowed to proceed for several hours until the desired level of deuteration is achieved.", "The product, 1,3-PROPANE-D6-DITHIOL, is then separated from the reaction mixture using standard techniques such as distillation or chromatography." ] } | |
Numéro CAS |
1219803-51-6 |
Formule moléculaire |
C3H8S2 |
Poids moléculaire |
114.254 |
Nom IUPAC |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Clé InChI |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
SMILES |
C(CS)CS |
Synonymes |
1,3-PROPANE-D6-DITHIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



